6,7-Dimethyl-2H-1-benzopyran-2-one

Description

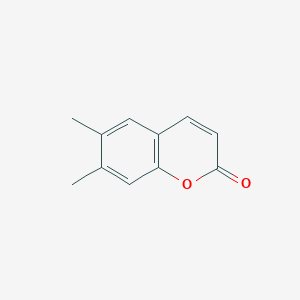

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-5-9-3-4-11(12)13-10(9)6-8(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLOOKRIGSUIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507780 | |

| Record name | 6,7-Dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79252-42-9 | |

| Record name | 6,7-Dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Dimethyl 2h 1 Benzopyran 2 One

Established Synthetic Pathways

Classic methodologies for coumarin (B35378) synthesis have been widely adapted for the preparation of 6,7-Dimethyl-2H-1-benzopyran-2-one. These routes, including condensation, cyclization, and methylation reactions, form the bedrock of its synthesis.

Condensation reactions are fundamental to coumarin synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water or ethanol (B145695). The specific substitution pattern of the target molecule is achieved by selecting appropriately substituted starting materials. Key examples include the Pechmann and Perkin reactions. encyclopedia.pubnih.gov

The Pechmann condensation is a widely utilized method for synthesizing coumarins from phenols and β-ketoesters. encyclopedia.pub In the context of this compound, this reaction involves the acid-catalyzed condensation of 3,4-dimethylphenol (B119073) with a suitable β-ketoester, such as ethyl acetoacetate (B1235776). The reaction typically proceeds through an initial transesterification followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to yield the final coumarin product.

The Perkin reaction offers an alternative route, starting from a salicylaldehyde (B1680747) derivative. wikipedia.orgresearchgate.net To synthesize the target compound, 2-hydroxy-4,5-dimethylbenzaldehyde (B167448) would be condensed with acetic anhydride (B1165640) in the presence of a weak base like sodium acetate. wikipedia.orgsciforum.net The reaction mechanism involves the formation of an O-acetylated salicylaldehyde intermediate, which then undergoes an intramolecular aldol-type condensation and dehydration to form the lactone ring. sciforum.net A study on the synthesis of related 6-methyl-3-phenylcoumarins successfully employed the Perkin reaction between 5-methylsalicylaldehyde and various phenylacetic acids. researchgate.net

| Reaction Name | Phenolic Substrate | Carbonyl Substrate | Typical Catalyst | Product |

| Pechmann Condensation | 3,4-Dimethylphenol | Ethyl acetoacetate | H₂SO₄, AlCl₃ | 4,6,7-Trimethyl-2H-1-benzopyran-2-one |

| Perkin Reaction | 2-Hydroxy-4,5-dimethylbenzaldehyde | Acetic anhydride | Sodium acetate | This compound |

The formation of the characteristic pyrone ring in coumarins is a critical cyclization step, often occurring as the final stage of a condensation reaction sequence. This intramolecular process, known as lactonization, is what ultimately defines the coumarin scaffold.

In the Pechmann condensation, after the initial formation of a C-C bond between the phenol (B47542) and the β-ketoester, an intramolecular transesterification reaction occurs. The phenolic hydroxyl group attacks the ester carbonyl, leading to the cyclization and elimination of ethanol to form the stable six-membered lactone ring.

In the Perkin reaction, the cyclization is an intramolecular aldol-type condensation. sciforum.net The enolate generated from the acetic anhydride attacks the aldehyde carbonyl of the O-acetylated salicylaldehyde intermediate, leading to a cyclic intermediate that subsequently dehydrates to yield the coumarin. sciforum.net More advanced cyclization strategies, such as palladium-catalyzed intramolecular hydroarylation, have also been developed for synthesizing complex and fused coumarin systems, highlighting the versatility of cyclization in this chemical space. escholarship.org

An alternative synthetic strategy involves the methylation of a pre-existing dihydroxycoumarin precursor. This approach is particularly useful if the corresponding dihydroxy intermediate is readily accessible. The key precursor for the target molecule is 6,7-dihydroxycoumarin, a naturally occurring compound also known as esculetin (B1671247). researchgate.netsigmaaldrich.comchemspider.com

The synthesis would proceed by first preparing esculetin, which can be accomplished via methods like the Pechmann condensation of 1,2,4-trihydroxybenzene (hydroxyhydroquinone) with malic acid. Once esculetin is obtained, a standard methylation reaction can be performed. This typically involves treating the dihydroxycoumarin with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a suitable base (e.g., potassium carbonate) and an appropriate solvent. The base deprotonates the phenolic hydroxyl groups, and the resulting phenoxides then act as nucleophiles to attack the methylating agent, yielding this compound. While biosynthetic pathways for esculetin are known, this chemical methylation represents a direct and logical laboratory approach to the target compound. researchgate.net

The Knoevenagel condensation is another powerful tool for coumarin synthesis, characterized by the reaction between a salicylaldehyde derivative and an active methylene (B1212753) compound, catalyzed by a weak base. encyclopedia.pubnih.govic.ac.uk To produce this compound derivatives, the required starting material is 2-hydroxy-4,5-dimethylbenzaldehyde.

The choice of the active methylene compound is crucial as it determines the substituent at the C-3 position of the resulting coumarin.

Reacting 2-hydroxy-4,5-dimethylbenzaldehyde with diethyl malonate yields ethyl 6,7-dimethyl-2-oxo-2H-1-benzopyran-3-carboxylate.

Using ethyl acetoacetate results in 3-acetyl-6,7-dimethyl-2H-1-benzopyran-2-one. youtube.com

Employing malononitrile leads to 3-cyano-6,7-dimethyl-2H-1-benzopyran-2-one.

The reaction is typically catalyzed by a weak amine base, such as piperidine (B6355638) or pyridine, and can be accelerated using techniques like microwave irradiation, often under solvent-free conditions. ic.ac.ukrsc.org

| Aldehyde Substrate | Active Methylene Compound | C-3 Substituent in Product |

| 2-Hydroxy-4,5-dimethylbenzaldehyde | Diethyl malonate | -COOEt |

| 2-Hydroxy-4,5-dimethylbenzaldehyde | Ethyl acetoacetate | -COCH₃ |

| 2-Hydroxy-4,5-dimethylbenzaldehyde | Malononitrile | -CN |

Advanced Synthetic Strategies

Modern synthetic chemistry seeks to improve upon established methods by introducing more efficient, selective, and environmentally benign processes. The use of advanced catalytic systems is at the forefront of these efforts.

A variety of catalysts have been employed to enhance the efficiency and selectivity of the classical reactions used for coumarin synthesis. These range from simple acid and base catalysts to complex transition metal systems and heterogeneous catalysts.

For the Pechmann condensation , while traditional catalysts include strong protic acids like sulfuric acid, modern approaches utilize various Lewis acids (e.g., AlCl₃, ZnCl₂) and solid acid catalysts. encyclopedia.pub Heterogeneous catalysts such as Amberlyst ion-exchange resins and Nafion resin/silica nanocomposites have proven effective, offering advantages like easier product purification and catalyst recyclability. encyclopedia.pubsemanticscholar.org

In Knoevenagel condensations , the development of novel catalytic systems has also been a focus. The use of ionic liquids, such as 1,3-dimethylimidazolium (B1194174) methyl sulfate, has been shown to efficiently catalyze the reaction, sometimes in conjunction with a co-catalyst like L-proline. researchgate.net Domino reactions, for instance, an amination-Knoevenagel condensation catalyzed by imidazole (B134444) hydrochloride, provide access to complex coumarins in a single step. nih.gov

Furthermore, transition metal catalysis has opened new avenues for coumarin synthesis. Palladium and rhodium complexes have been used to catalyze reactions such as the oxidative carbonylation of ortho-vinylphenols and intramolecular hydroarylation of alkyne-substituted precursors, demonstrating advanced strategies for constructing the benzopyranone core. escholarship.org

Green Chemistry Methodologies

In response to the growing need for environmentally conscious chemical processes, green chemistry principles have been increasingly applied to the synthesis of coumarin derivatives. rsc.org These methods prioritize the reduction or elimination of hazardous substances, often employing alternative energy sources and recyclable catalysts to improve efficiency and sustainability. rsc.orgresearchgate.net

Key green synthetic strategies applicable to this compound, primarily through the Pechmann condensation, include microwave-assisted synthesis, ultrasound irradiation, and solvent-free reaction conditions. rsc.orgniscpr.res.inderpharmachemica.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com In the context of the Pechmann condensation—the reaction of a phenol with a β-ketoester—microwaves provide rapid and uniform heating, which can dramatically reduce reaction times and improve product yields compared to conventional heating methods. niscpr.res.innih.gov Various catalysts have been successfully used under microwave irradiation, including:

FeF₃: A study demonstrated a rapid, one-pot, solvent-free synthesis of coumarin derivatives using ferric fluoride (B91410) (FeF₃) as an efficient and environmentally friendly catalyst under microwave conditions. mdpi.comnih.gov

Oxalic Acid: Oxalic acid has been identified as a potent, recyclable, and environmentally friendly catalyst for coumarin synthesis under microwave irradiation in solvent-free conditions, offering high yields and purity. niscpr.res.in

Fly Ash: As an industrial byproduct, fly ash has been repurposed as a cost-effective and readily available heterogeneous catalyst for the Pechmann condensation under solvent-free microwave irradiation. derpharmachemica.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature spots, enhancing reaction rates. The use of poly(4-vinylpyridinium) hydrogen sulfate as a solid acid catalyst under ultrasound irradiation at ambient temperature has been reported for the Pechmann condensation, avoiding the need for toxic solvents. rsc.org

Solvent-Free Synthesis: Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-phase, reactions minimize waste and can simplify product purification. researchgate.net The Pechmann condensation has been effectively performed under solvent-free conditions, often facilitated by grinding techniques (mechanochemistry) or by simply heating a mixture of reactants with a solid catalyst. researchgate.netresearchgate.net

| Methodology | Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | FeF₃ | Solvent-free | High yields, short reaction times, easy product isolation. | nih.gov |

| Microwave Irradiation | Oxalic Acid | Solvent-free | Environmentally friendly, recyclable catalyst, high purity. | niscpr.res.in |

| Microwave Irradiation | Fly Ash | Solvent-free, 300W | Economical, uses industrial byproduct, clean reaction. | derpharmachemica.com |

| Ultrasound Irradiation | Poly(4-vinylpyridinium) hydrogen sulfate | Ambient temperature | Avoids toxic catalysts and solvents, high yields. | rsc.org |

| Grindstone Chemistry | P₂O₅ | Solvent-free, room temperature | Rapid, simple operation, avoids heating. | researchgate.net |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers significant advantages in organic chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. While less common for simple coumarins, the principles have been applied successfully.

An efficient solvent-free synthesis of coumarins has been achieved via a solid-phase Pechmann condensation reaction using grindstone chemistry. researchgate.net In this method, a substituted phenol (such as 3,4-dimethylphenol, the precursor to this compound) and ethyl acetoacetate are ground together in a pestle and mortar at room temperature with a solid dehydrating agent like phosphorus pentoxide (P₂O₅). researchgate.net This mechanochemical approach avoids the need for solvents and heating, providing the desired coumarin in good yield within a very short time. researchgate.net The use of solid-supported reagents and heterogeneous catalysts, which can be easily filtered off post-reaction, aligns with the principles of both solid-phase and green synthesis. rsc.org

Molecular Hybridization and Bioisostere Strategies in Derivative Synthesis

Molecular Hybridization: Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (bioactive scaffolds) into a single new molecule. nih.gov The goal is to create a hybrid compound with an enhanced or synergistic biological activity profile, potentially acting on multiple targets or improving pharmacokinetic properties. researchgate.net The coumarin nucleus, including the 6,7-dimethyl substituted scaffold, is a popular component in hybridization strategies due to its wide range of biological activities. researchgate.netresearchgate.net

Common hybridization approaches involve linking the coumarin moiety to other heterocyclic systems. For example, a new coumarin derivative, 4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,8-dimethyl-coumarin, was synthesized by linking a 6,8-dimethylcoumarin core to a triazole-thiol structure. biointerfaceresearch.com Other frequently used partners for hybridization with coumarins include:

Triazoles: Often synthesized via "click chemistry," coumarin-triazole hybrids are a major area of research. nih.govnih.gov

Pyrimidines: Coumarin-pyrimidine hybrids have been constructed through the ring-closure reaction of α,β-unsaturated coumarin ketones with guanidine. nih.gov

Isatin: Isatin-coumarin hybrids connected by a triazole linker have been synthesized and investigated. nih.gov

Chalcones: The coumarin and chalcone (B49325) scaffolds are both known for their diverse pharmacological activities, making them ideal building blocks for hybrid molecules. researchgate.net

| Hybrid Type | Second Pharmacophore | Synthetic Linkage/Strategy | Reference |

|---|---|---|---|

| Coumarin-Triazole | 1,2,3-Triazole | Click Chemistry (Huisgen cycloaddition) | nih.govmdpi.com |

| Coumarin-Pyrimidine | Pyrimidine | Condensation/ring-closure reaction | nih.gov |

| Coumarin-Isatin | Isatin | Triazole tether | nih.gov |

| Coumarin-Chalcone | Chalcone | Various condensation reactions | researchgate.net |

| Coumarin-Thiophene-Triazole | Thiophene and 1,2,4-Triazole | Thioether linkage | biointerfaceresearch.com |

Bioisosteric Replacement Strategies: Bioisosterism is a strategy used in medicinal chemistry to modify lead compounds by replacing one atom or group of atoms with another that has similar physical or chemical properties, with the aim of altering biological activity, improving stability, or reducing toxicity. mdpi.com This tactic can be applied to the this compound scaffold to generate novel derivatives.

Key bioisosteric replacement strategies relevant to coumarins include:

Chalcogen Exchange: The replacement of the endocyclic oxygen atom (position 1) or the carbonyl oxygen (position 2) with heavier chalcogens like sulfur or selenium is a known strategy. mdpi.com This can significantly alter the electronic properties and biological activity of the resulting thiocoumarin or selenocoumarin. mdpi.com

Fluorine Substitution: The replacement of a hydrogen atom or a methyl group with a fluorine atom is a common bioisosteric switch. acs.org For instance, replacing a methyl group with a trifluoromethyl group (CF₃) can alter lipophilicity, metabolic stability, and binding interactions.

Scaffold Hopping: In a more drastic approach, the entire coumarin core can be replaced by other bicyclic scaffolds that mimic its shape and pharmacophoric features. nih.gov In the context of developing novobiocin (B609625) analogues, researchers have replaced the central coumarin ring with naphthalene, quinolinone, and quinoline (B57606) surrogates to explore new chemical space. nih.gov

These advanced synthetic strategies underscore the versatility of the coumarin scaffold and provide a robust platform for the continued development of novel compounds based on this compound.

Spectroscopic and Chromatographic Characterization of 6,7 Dimethyl 2h 1 Benzopyran 2 One

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and selective for the analysis of coumarin (B35378) derivatives in various matrices. nih.gov

For the analysis of coumarins, including 6,7-Dimethyl-2H-1-benzopyran-2-one, a reversed-phase high-performance liquid chromatography (HPLC) system is commonly employed. A C18 analytical column is often the stationary phase of choice, providing effective separation of these moderately polar compounds. The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a small percentage of formic acid. The addition of formic acid aids in the ionization of the analyte in the mass spectrometer's source. sielc.comresearchgate.net

In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be expected. Subsequent fragmentation in the mass spectrometer (MS/MS) can provide valuable structural information.

Table 1: Predicted LC/MS Parameters for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| Predicted [M+H]⁺ | 175.07 m/z |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds like coumarins. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer for ionization and detection. Electron ionization (EI) is the most common ionization technique used in GC-MS.

Table 2: Predicted GC/MS Fragmentation for this compound

| m/z | Proposed Fragment |

| 174 | [M]⁺ |

| 159 | [M - CH₃]⁺ |

| 146 | [M - CO]⁺ |

| 131 | [M - CO - CH₃]⁺ |

| 118 | [M - 2CO]⁺ (less likely) |

Infrared (IR) and Other Spectroscopic Methods

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a high-sensitivity technique that provides a detailed vibrational spectrum of a compound. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not widely published, the expected peaks can be inferred from the analysis of similar coumarin structures. researchgate.netijcrar.com

Key expected vibrational modes include the stretching of the carbonyl group (C=O) of the lactone ring, C=C stretching vibrations of the aromatic and pyrone rings, and C-H stretching and bending vibrations of the methyl groups and aromatic ring.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | Aromatic C-H Stretch |

| ~2920 | Aliphatic C-H Stretch (CH₃) |

| ~1720 | C=O Stretch (Lactone) |

| ~1610, ~1500 | C=C Stretch (Aromatic & Pyrone) |

| ~1450 | CH₃ Bending |

| ~1100 | C-O Stretch |

| ~850 | Aromatic C-H Bending |

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)

Attenuated Total Reflectance (ATR)-FTIR is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. The resulting spectrum is generally comparable to a traditional transmission FTIR spectrum. An ATR-FTIR spectrum of this compound would exhibit similar characteristic peaks as those listed in the FTIR section. This technique is particularly useful for rapid and non-destructive analysis. nih.gov

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds and for their preparative separation. For this compound, a reversed-phase HPLC method is most suitable.

A typical HPLC system for the analysis of this compound would utilize a C18 column. The mobile phase would likely be a gradient of acetonitrile and water, which allows for the efficient elution of the compound from the column. Detection is commonly performed using a UV detector, as coumarins exhibit strong UV absorbance. The purity of the compound can be determined by integrating the peak area of the main component and any impurities present in the chromatogram. While a specific retention time is dependent on the exact HPLC conditions, a well-optimized method would provide a sharp, symmetrical peak for the compound. nih.govsielc.com

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Description |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 320 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, sensitivity, and resolution compared to conventional High-Performance Liquid Chromatography (HPLC). While specific UPLC analytical data for this compound is not extensively detailed in the available literature, a method developed for the analysis of a structurally related compound, 4-hydroxy-6,7-dimethylcoumarin (B1455747), provides a strong reference point. mdpi-res.com

The UPLC separation for this related coumarin was performed on an octadecylsilane (B103800) (ODS) Hypersil column (2.1 mm × 250 mm, 1.9 μm). mdpi-res.com A gradient elution was employed using a mobile phase consisting of acetonitrile and 0.1% formic acid in water, with a flow rate of 0.44 mL/min and UV detection at 254 nm. mdpi-res.com This methodology demonstrates the suitability of reversed-phase UPLC for the analysis of dimethylated coumarin derivatives. The high efficiency of the sub-2 µm particle size in the UPLC column allows for rapid and precise quantification, which is essential for quality assurance. mdpi-res.com

Table 1: Illustrative UPLC Conditions for a Related Coumarin Derivative

| Parameter | Condition |

| Column | ODS Hypersil (2.1 mm × 250 mm, 1.9 μm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 0.44 mL/min |

| Detection | UV at 254 nm |

| Compound Analyzed | 4-hydroxy-6,7-dimethylcoumarin |

| Data based on the analysis of a structurally similar compound. mdpi-res.com |

Preparative Chromatography Techniques

Preparative chromatography is instrumental in the isolation and purification of specific compounds from complex mixtures, such as natural product extracts. For coumarins, including this compound, preparative High-Performance Liquid Chromatography (prep-HPLC) is a commonly employed technique.

The isolation of coumarins from plant extracts often involves initial extraction with solvents followed by chromatographic purification. ljmu.ac.uk In a study on the phytochemicals from Creston apple seeds, coumarins were isolated, and their structures were elucidated. japsonline.com While this particular study did not focus on 6,7-dimethylcoumarin, it highlights the general workflow.

For the purification of coumarins, preparative HPLC is often carried out on reversed-phase columns, such as C18. ljmu.ac.uk The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or acetic acid to improve peak shape. The selection of isocratic or gradient elution depends on the complexity of the sample and the separation required.

In one documented instance, 6,7-dimethylcoumarin was synthesized and characterized, yielding a white solid with a melting point of 197-198 °C. preprints.org The ¹H NMR spectrum in DMSO-d₆ showed characteristic signals at δ 8.05 (1H, d, J = 9.6 Hz), 6.63 (1H, s), 6.54 (1H, s), 6.19 (1H, d, J = 9.9 Hz), 2.50 (3H, s, CH₃), and 2.21 (3H, s, CH₃). preprints.org While the specific preparative chromatography conditions for the purification of this synthesized compound were not detailed, the reported purity indicates the effectiveness of the purification methods used.

Table 2: General Parameters for Preparative HPLC of Coumarins

| Parameter | Typical Conditions |

| Stationary Phase | Reversed-phase (e.g., C18) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol mixtures |

| Modifier | Formic Acid or Acetic Acid (e.g., 0.1%) |

| Detection | UV-Vis |

| Mode | Isocratic or Gradient Elution |

| Based on general methodologies for coumarin isolation. ljmu.ac.uk |

Chemical Reactivity and Derivatization of 6,7 Dimethyl 2h 1 Benzopyran 2 One

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 6,7-Dimethyl-2H-1-benzopyran-2-one is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups. These groups direct incoming electrophiles primarily to the C5 and C8 positions, which are ortho and para to the activating methyl groups.

One of the most studied electrophilic substitution reactions on related dimethylcoumarins is nitration. For instance, the nitration of 4,7-dimethylcoumarin (B83668) using a mixture of nitric acid and sulfuric acid can yield different isomers depending on the reaction conditions. impactfactor.org Stirring the reaction at room temperature can favor the formation of the 6-nitro derivative, while maintaining the temperature below 5°C can lead to a higher yield of the 8-nitro isomer. impactfactor.org This demonstrates the influence of kinetic versus thermodynamic control on the regioselectivity of the reaction. Further nitration to produce dinitro and trinitro derivatives is also possible under more forcing conditions. impactfactor.org

Bromination is another key electrophilic substitution. While specific studies on 6,7-dimethylcoumarin are limited, research on other activated coumarins shows that reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD) and dioxane dibromide are effective for regioselective bromination. beilstein-journals.orgnih.gov The electron-rich nature of the benzene ring in 6,7-dimethylcoumarin would make it susceptible to bromination, likely at the C5 or C8 position.

The Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring, is also applicable to coumarin (B35378) derivatives. nih.govresearchgate.net This reaction typically uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent. Given the activated nature of the 6,7-dimethylcoumarin ring, formylation is expected to occur at one of the electron-rich positions.

| Reaction | Reagents | Product(s) | Observations | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 6-nitro-4,7-dimethylcoumarin and 8-nitro-4,7-dimethylcoumarin | Product ratio is temperature-dependent. | impactfactor.org |

| Dinitration | Excess HNO₃, H₂SO₄ | 3,6-dinitro- and 6,8-dinitro-4,7-dimethylcoumarin | Separation of isomers can be achieved by differential solubility. | impactfactor.org |

Oxidation Reactions

The methyl groups of this compound are susceptible to oxidation. The oxidation of alkyl side chains on aromatic rings is a well-established transformation, often utilizing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. mdpi.comsemanticscholar.org This reaction typically converts the benzylic carbon to a carboxylic acid, provided it has at least one attached hydrogen. Thus, the methyl groups at C6 and C7 could potentially be oxidized to carboxylic acid groups.

Enzymatic oxidation of methylcoumarins has also been studied. For example, 6-methylcoumarin (B191867) can be oxidized by the human cytochrome P450 enzyme CYP2A6 to form 7-hydroxy-6-methylcoumarin. researchgate.netnih.gov This suggests that biological systems can hydroxylate the coumarin ring, and potentially oxidize the methyl groups. Studies on dihydroxy-4-methylcoumarins have shown that the position of hydroxyl groups influences their antioxidant properties, which are related to their ease of oxidation. Specifically, 7,8-dihydroxy-4-methylcoumarin (B1670369) derivatives show significant antioxidant activity.

Reduction Reactions

The α,β-unsaturated double bond in the pyrone ring of coumarins is a key site for reduction reactions. The selective reduction of this conjugated double bond can lead to the corresponding dihydrocoumarin. While catalytic hydrogenation is a common method, it can sometimes lead to the reduction of other functional groups.

A chemoselective method for the reduction of the C=C double bond in unsaturated lactones involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF). This method has been shown to be effective for reducing the double bond in butenolides to yield saturated γ-butyrolactones. This approach would likely be applicable to this compound to produce 6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-2-one.

Microbial and enzymatic reductions have also been successfully employed for the biohydrogenation of the coumarin double bond. researchgate.net Various yeasts and filamentous fungi are capable of selectively reducing the conjugated double bond of coumarins to yield dihydrocoumarins. researchgate.net For instance, Saccharomyces cerevisiae strains can be used for this biotransformation. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzene ring of coumarins is generally challenging as the ring is electron-rich. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

However, nucleophilic substitution can occur at the methyl groups after they have been functionalized. Palladium-catalyzed nucleophilic substitution of (coumarinyl)methyl acetates has been demonstrated as a versatile method for introducing a variety of C-, N-, and S-based nucleophiles. beilstein-journals.orgnih.gov This reaction proceeds via a palladium π-benzyl-like intermediate. beilstein-journals.orgnih.gov While it was noted that 6,7-disubstituted coumarins were "somewhat problematic" and gave lower yields in a library synthesis, the methodology is still applicable. beilstein-journals.orgnih.gov This approach allows for the synthesis of a wide range of derivatives from a common hydroxymethylcoumarin intermediate.

Intramolecular nucleophilic substitution has also been reported in coumarin synthesis, where a nucleophilic group within the same molecule attacks the aromatic ring to form a new ring system. impactfactor.org

Regioselective Transformations

The ability to selectively functionalize specific positions of the this compound scaffold is crucial for the synthesis of targeted derivatives. As discussed in the electrophilic substitution section, the regioselectivity of reactions like nitration can be controlled by reaction conditions. impactfactor.org

Regioselective bromination of activated coumarins has been achieved using various reagents, with the position of bromination being dependent on the electronic nature of the substituents. beilstein-journals.orgnih.gov For 6,7-dimethylcoumarin, the C5 and C8 positions would be the most likely sites for electrophilic attack.

Palladium-catalyzed C-H activation and functionalization offer powerful tools for regioselective transformations. For example, a regioselective Pd-catalyzed decarboxylative C-6 acylation of 7-O-carbamate coumarins has been reported. While the starting material is different, this highlights the potential for directing group-assisted C-H functionalization on the coumarin core. Rhodium-catalyzed C-H functionalization has also been used for the regioselective modification of other heterocyclic systems and could potentially be applied to coumarins.

Functional Group Interconversions and Chemical Modifications

The functional groups on the this compound core or its derivatives can be interconverted to create a diverse range of new compounds.

A key example is the reduction of a nitro group, introduced via electrophilic nitration, to an amino group. The reduction of 6-nitro-4,7-dimethyl-coumarin to 6-amino-4,7-dimethyl-coumarin can be achieved using iron in the presence of glacial acetic acid and dioxane. impactfactor.org This amino group can then be further functionalized, for example, through condensation with aldehydes to form Schiff bases. impactfactor.org

The methyl groups themselves can be sites for functional group interconversion. As mentioned in the nucleophilic substitution section, conversion of a methyl group to a hydroxymethyl group, followed by acetylation, allows for palladium-catalyzed substitution with various nucleophiles. beilstein-journals.orgnih.gov

Furthermore, if the methyl groups are oxidized to carboxylic acids, these can undergo a variety of transformations common to aromatic carboxylic acids, such as conversion to esters, amides, or acid chlorides.

| Starting Material | Reagents | Product | Reaction Type | Reference(s) |

| 6-nitro-4,7-dimethyl-coumarin | Fe, glacial acetic acid, dioxane | 6-amino-4,7-dimethyl-coumarin | Nitro group reduction | impactfactor.org |

| 6-amino-4,7-dimethyl-coumarin | Aromatic aldehydes | Schiff bases | Condensation | impactfactor.org |

| (Coumarinyl)methyl acetates | Various nucleophiles, Pd(0) catalyst | Substituted methylcoumarins | Nucleophilic substitution | beilstein-journals.orgnih.gov |

Biological Activities of 6,7 Dimethyl 2h 1 Benzopyran 2 One and Its Analogues in Vitro Studies

Antioxidant Activity

Coumarin (B35378) derivatives, including 6,7-Dimethyl-2H-1-benzopyran-2-one, are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. japer.inquantumuniversity.edu.in The antioxidant potential of these compounds is influenced by the types and positions of substituents on the coumarin scaffold. japer.injaper.in For instance, the presence of hydroxyl groups on the ring structure is correlated with significant DPPH• radical scavenging activity. nih.gov

The evaluation of antioxidant capacity is commonly performed using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays. jneonatalsurg.comnih.gov Studies have shown that certain synthetic coumarin derivatives exhibit strong antioxidant activity, sometimes comparable to standard antioxidants like ascorbic acid. japer.innih.gov For example, compounds with a phthalimidine substitution have demonstrated significant antioxidant activity. sphinxsai.com

The following table summarizes the in vitro antioxidant activity of selected coumarin derivatives:

| Compound/Extract | Assay | Activity | Reference |

| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | DPPH | High radical scavenging activity | nih.gov |

| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | DPPH | High radical scavenging activity | nih.gov |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, Nitric oxide, Hydrogen peroxide | Good antioxidant activity | nih.gov |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, Nitric oxide, Hydrogen peroxide | Good antioxidant activity | nih.gov |

| Schiff base-linked coumarin derivative 3b (p-methoxy) | DPPH, ABTS | Superior antioxidant activity | jneonatalsurg.com |

| Schiff base-linked coumarin derivative 3e (p-hydroxy) | DPPH, ABTS | Superior antioxidant activity | jneonatalsurg.com |

| Esculetin (B1671247) | DPPH, ABTS, FRAP, Mitochondrial ROS generation | Most efficient antioxidant, IC50 = 0.57 μM for mitochondrial ROS | nih.gov |

Free Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), Sequential Proton Loss Electron Transfer (SPLET))

The antioxidant activity of coumarins and their analogues is executed through several mechanisms, primarily Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov The prevalence of a particular mechanism is influenced by factors such as the chemical structure of the antioxidant, the properties of the free radical, and the solvent environment. nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The feasibility of this pathway is often evaluated by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a greater propensity for HAT. nih.govnih.gov For many phenolic antioxidants, HAT is considered a primary thermodynamic mechanism. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of a single electron from the antioxidant to the free radical, forming a radical cation. nih.govresearchgate.net This is followed by the transfer of a proton from the radical cation to the surrounding medium. nih.gov The key thermodynamic parameters governing this pathway are the ionization potential (IP) and proton dissociation enthalpy (PDE). nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SET-PT. First, the antioxidant loses a proton to become an anion, followed by the transfer of an electron from the anion to the free radical. nih.gov This pathway is characterized by the proton affinity (PA) and electron transfer enthalpy (ETE). nih.gov The SPLET mechanism is often favored in aqueous solutions. nih.gov

Computational studies using Density Functional Theory (DFT) are instrumental in elucidating these mechanisms by calculating the relevant thermodynamic parameters (BDE, IP, PDE, PA, ETE). nih.govresearchgate.net For instance, in the gas phase, the HAT mechanism is often found to be the most favorable, while in polar solvents like water, the SPLET mechanism may be preferred. nih.gov

Anti-inflammatory Activity

Coumarin and its derivatives have demonstrated significant in vitro anti-inflammatory properties. japer.innih.govresearchgate.net Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways. nih.govcarcinogenesis.com

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. jneonatalsurg.comcarcinogenesis.com Some coumarin derivatives have shown a higher inhibitory effect on COX-2 activity than the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac. carcinogenesis.com

Furthermore, coumarins can suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.govcarcinogenesis.com This suppression is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response. nih.gov For example, certain coumarin derivatives have been shown to reduce the expression of inflammatory markers like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the NF-κB pathway. nih.gov

Some coumarin analogues also exert their anti-inflammatory effects by modulating other signaling pathways, such as the AKT/mTOR and Nrf2/HO-1 pathways. nih.gov For example, one derivative demonstrated potent anti-inflammatory activity by upregulating the Nrf2/HO-1 pathway and downregulating the AKT/mTOR pathway, leading to a reduction in pro-inflammatory cytokine production. nih.gov

The following table presents in vitro anti-inflammatory data for selected coumarin derivatives:

| Compound | Model System | Key Findings | Reference |

| Coumarin derivative 14b | LPS-induced macrophages | Highest anti-inflammatory activity (EC50 = 5.32 μM) | nih.gov |

| Coumarin derivatives C2 and C3 | RAW 264.7 macrophage cell lines | Higher inhibitory effect on COX-2 than diclofenac; significantly inhibited IL-1β and IL-6 | carcinogenesis.com |

| 6-methyl Coumarin | RAW 264.7 macrophage cell lines | Reduced IL-1β expression by 80.6% at 500 µM | carcinogenesis.com |

| Coumarin | LPS-activated RAW264.7 macrophages | Decreased PGE2 and NO levels; inhibited IL-6 and IL-1β production | nih.gov |

| Indonesian cassia extract (containing coumarin) | LPS-activated RAW264.7 macrophages | Decreased PGE2 and NO levels; inhibited IL-6, IL-1β, and TNF-α production | nih.gov |

| Schiff base-linked coumarin derivative 3b (p-methoxy) | Albumin denaturation and COX inhibition assays | High anti-inflammatory activity (>80% inhibition); selective COX-2 inhibition | jneonatalsurg.com |

| Schiff base-linked coumarin derivative 3e (p-hydroxy) | Albumin denaturation and COX inhibition assays | High anti-inflammatory activity (>80% inhibition); selective COX-2 inhibition | jneonatalsurg.com |

| 1,2-benzopyrone, Umbelliferone, Esculetin | In silico molecular docking | Good affinities for the COX-2 enzyme | nih.gov |

Anticancer and Antiproliferative Effects

Coumarins and their analogues have emerged as a significant class of compounds with promising anticancer and antiproliferative activities. nih.govrsc.org Their diverse chemical structures allow for a wide range of interactions with various cellular targets involved in cancer development and progression. frontiersin.org

Mechanisms of Anticancer Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Inhibition of Proliferation, Angiogenesis Inhibition, Metastasis Inhibition)

The anticancer effects of coumarin derivatives are multifaceted, involving several key cellular processes:

Apoptosis Induction: A primary mechanism of action for many coumarins is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some derivatives activate caspases, key executioners of apoptosis, and modulate the expression of Bcl-2 family proteins to favor a pro-apoptotic state. nih.gov

Cell Cycle Arrest: Coumarin-based compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, such as G0/G1, S, or G2/M. nih.govneliti.com This prevents cancer cells from dividing and growing. For example, certain coumarin-1,2,3-triazole hybrids have been shown to induce G2/M phase arrest in cancer cells. rsc.org

Inhibition of Proliferation: By interfering with various signaling pathways essential for cell growth, such as the PI3K/Akt/mTOR pathway, coumarins can effectively inhibit cancer cell proliferation. nih.govfrontiersin.org

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Several coumarin derivatives have demonstrated anti-angiogenic properties by inhibiting factors like vascular endothelial growth factor (VEGF). nih.gov

Metastasis Inhibition: The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. Some coumarins have been shown to inhibit metastasis by interfering with cell migration and invasion. frontiersin.org

In vitro Cytotoxicity Studies

The cytotoxic effects of this compound and its analogues have been evaluated against various cancer cell lines. These studies are crucial for determining the potency and selectivity of these compounds. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard metric used in these assays.

For example, a series of new benzopyranone derivatives with basic amino side chains were tested against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a human endometrial cancer cell line (Ishikawa). nih.gov Several of these compounds exhibited greater potency than tamoxifen, a standard breast cancer therapy, with IC50 values below 20 µM. nih.gov

Another study on coumarin-1,2,3-triazole hybrids revealed potent activity against various cancer cell lines, with one compound showing an IC50 value of 0.13 ± 0.01 μM against MGC803 cells. rsc.org Similarly, a coumarin-artemisinin hybrid demonstrated significant activity against several cancer cell lines, including HepG2 (IC50 = 3.05 ± 1.60 μM). rsc.org

The following table summarizes the in vitro cytotoxicity of selected coumarin derivatives:

| Compound | Cell Line(s) | IC50 Value(s) | Reference |

| Benzopyranone derivatives 9, 10, 12, 13 | MCF-7, MDA-MB-231 | < 20 µM | nih.gov |

| Coumarin–1,2,3–triazole hybrid 12c | PC3, MGC803, HepG2 | 0.34 ± 0.04 μM, 0.13 ± 0.01 μM, 1.74 ± 0.54 μM | rsc.org |

| Coumarin-artemisinin hybrid 1a | HepG2, Hep3B, A2780, OVCAR-3 | 3.05 ± 1.60 μM, 3.76 ± 1.76 μM, 5.82 ± 2.28 μM, 4.60 ± 1.81 μM | rsc.org |

| 2-substituted-quinoxaline analogue 3b | MCF-7 | 1.85 ± 0.11 μM | nih.gov |

| 2-Himachelen-7-ol (7-HC) | SF-268, HT-29, Caco-2 | 8.1 μg/mL, 10.1 μg/mL, 9.9 μg/mL | nih.gov |

Topoisomerase Inhibition Studies (e.g., DNA Topoisomerase I and II)

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. nih.govnih.gov Coumarin derivatives have been investigated for their ability to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). rsc.orgnih.gov

Inhibitors of these enzymes can act as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. plos.org Some coumarins have been identified as potent inhibitors of these enzymes. For instance, tacrine-coumarin hybrids have been shown to completely inhibit topoisomerase activity at a concentration of 60 × 10⁻⁶ M. nih.gov

Studies have also focused on developing inhibitors with selectivity for specific topoisomerase isoforms, such as topoisomerase IIα, to potentially reduce side effects. plos.org For example, a compound of the coumarin class, 4-methyl-7-(tetradecanoyl)-2H-1-benzopyran-2-one, was found to inhibit DNA topoisomerase II activity in the filarial parasite Brugia malayi. nih.gov

The following table presents data on the topoisomerase inhibitory activity of selected compounds:

| Compound | Target Enzyme(s) | Inhibitory Activity | Reference |

| Tacrine-coumarin derivatives | Topoisomerase I and II | Complete inhibition at 60 × 10⁻⁶ M | nih.gov |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topoisomerase II | Most effective inhibitor with IC50 of 71 µM | researchgate.net |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topoisomerase I | Most effective inhibitor with IC50 of 104 µM | researchgate.net |

| 4-methyl-7-(tetradecanoyl)-2H-1-benzopyran-2-one | DNA topoisomerase II | Inhibited enzyme activity in Brugia malayi | nih.gov |

| 2-substituted-quinoxaline analogue 3b | Topoisomerase enzyme | Substantially suppressed enzyme activity in MCF-7 cells | nih.gov |

Antimicrobial Activity

The antimicrobial potential of this compound and its analogues has been a subject of scientific investigation, revealing a spectrum of activity against various microbial species. In vitro studies have demonstrated that these compounds possess both antibacterial and antifungal properties, indicating their potential as a basis for the development of new antimicrobial agents.

Antibacterial Activity

Derivatives of 2H-1-benzopyran-2-one have been synthesized and evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one derivatives were synthesized and screened for their antibacterial effects. nih.gov Among the tested compounds, some exhibited significant activity. Specifically, compounds designated as 3d, 3f, 4d, 4f, and 4i, at a concentration of 100 µg/ml, demonstrated good antibacterial activity, comparable to the standard antibiotic Ciprofloxacin. nih.govresearchgate.net The molecular structures of these active compounds feature various substitutions on the phenyl ring, suggesting that the nature and position of these substituents play a crucial role in their antibacterial efficacy. nih.gov

Further studies on other benzopyran-2-one analogues have also reported antibacterial properties. nih.gov The general consensus from these studies is that the benzopyran-2-one scaffold is a promising template for the design of new antibacterial agents. nih.govnih.gov It has been noted that derivatives with moderate electron-donating substituents tend to exhibit better antibacterial activity. nih.gov

Table 1: In vitro Antibacterial Activity of Selected 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one Derivatives

| Compound | Concentration (µg/ml) | Antibacterial Activity | Reference |

| 3d | 100 | Good | nih.govresearchgate.net |

| 3f | 100 | Good | nih.govresearchgate.net |

| 4d | 100 | Good | nih.govresearchgate.net |

| 4f | 100 | Good | nih.govresearchgate.net |

| 4i | 100 | Good | nih.govresearchgate.net |

Antifungal Activity (including Fungitoxic Effects)

Analogues of this compound have demonstrated notable in vitro antifungal activity against a variety of fungal pathogens. plos.orgnih.govnih.govmdpi.comresearchgate.net For example, a novel small molecule, SM21, identified from a library of 50,240 compounds, exhibited potent antifungal activity against a range of Candida species with Minimum Inhibitory Concentrations (MICs) between 0.2 and 1.6 µg/ml. plos.org Importantly, SM21 was found to be active against Candida isolates that are resistant to existing antifungal drugs and was more effective against Candida biofilms than current antifungal agents. plos.org Disk diffusion assays revealed that SM21 was not harmful to several bacterial species, indicating its fungal specificity. plos.org

Another study focused on the antifungal activity of 7-hydroxy-6-nitro-2H-1-benzopyran-2-one (Cou-NO2) against Aspergillus species. nih.govnih.govresearchgate.net This compound was shown to inhibit both mycelial growth and conidia germination. nih.govnih.govresearchgate.net Further investigation into its mode of action suggested that it affects the fungal cell wall. nih.govnih.govresearchgate.net Notably, at subinhibitory concentrations, Cou-NO2 enhanced the in vitro effects of azole antifungal drugs like voriconazole (B182144) and itraconazole, displaying an additive effect. nih.govnih.govresearchgate.net

In a separate investigation, a series of 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one derivatives were also screened for their antifungal activity. nih.govresearchgate.net Compounds 3d, 3f, 4d, 4f, and 4i, at a concentration of 100 µg/ml, showed good antifungal activity, comparable to the standard antifungal agent Griseofulvin. nih.govresearchgate.net

Table 2: In vitro Antifungal Activity of Selected Benzopyran-2-one Analogues

| Compound | Target Fungi | Activity | Reference |

| SM21 | Candida spp. | MIC: 0.2–1.6 µg/ml | plos.org |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one (Cou-NO2) | Aspergillus spp. | Inhibits mycelial growth and conidia germination | nih.govnih.govresearchgate.net |

| 3d, 3f, 4d, 4f, 4i | Fungal strains | Good activity at 100 µg/ml | nih.govresearchgate.net |

Enzyme Inhibition Studies (General and Specific)

The 2H-1-benzopyran-2-one scaffold and its derivatives have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases. nih.govnih.govnih.gov These studies have explored both general and specific enzyme inhibition, with a particular focus on enzymes involved in neurodegenerative diseases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Several studies have demonstrated that derivatives of 2H-1-benzopyran-2-one can act as inhibitors of these enzymes. nih.govnih.govmdpi.comresearchgate.net

In the search for new MAO inhibitors, various heterocyclic compounds have been synthesized and evaluated. nih.govnih.govresearchgate.net For instance, a series of 1,2,4-oxadiazin-5(6H)-one derivatives were investigated, with some compounds showing potent MAO-B inhibition. researchgate.net Specifically, compounds 5f and 7c exhibited IC50 values of 0.900 µM and 0.371 µM, respectively, for MAO-B. researchgate.net This suggests that with appropriate substitutions, these derivatives could be developed as effective MAO-B inhibitors for conditions like Parkinson's disease. researchgate.net

Another study on 2,1-benzisoxazole derivatives also identified potent and specific MAO-B inhibitors. nih.gov The most potent inhibition was observed for compounds 7a and 7b, with IC50 values of 0.017 µM and 0.098 µM, respectively. nih.gov These findings underscore the potential of developing benzopyran-based compounds as selective MAO inhibitors.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are a class of drugs used to treat Alzheimer's disease by increasing the levels of acetylcholine (B1216132) in the brain. nih.govnih.gov Coumarin, or 2H-1-benzopyran-2-one, and its derivatives have been identified as potential cholinesterase inhibitors. nih.gov Molecular docking simulations have suggested that certain coumarin derivatives can bind effectively to acetylcholinesterase (AChE). nih.gov

While direct in vitro cholinesterase inhibition data for this compound is not extensively detailed in the provided context, the broader class of coumarins shows promise in this area. The general structure of coumarin allows for various substitutions, which can be optimized to enhance inhibitory activity against both acetylcholinesterase and butyrylcholinesterase.

Neuroprotective Activity

In vitro studies have highlighted the neuroprotective potential of 2H-1-benzopyran-2-one derivatives. nih.govnih.gov These compounds have shown promise in protecting neuronal cells from damage induced by various neurotoxic agents.

A study on a series of compounds combining 2,2-dimethylbenzopyran and cinnamic acid groups revealed significant neuroprotective effects. nih.gov One of the synthesized compounds, BN-07, was particularly effective in improving the morphology of neurons and increasing the cell survival rate of primary neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemic stroke. nih.gov The neuroprotective activity of BN-07 was found to be superior to that of edaravone, a clinically used drug for ischemic stroke. nih.gov Interestingly, some compounds in this series that lacked the α,β-unsaturated double bond still maintained good biological activity, indicating that this structural feature is not essential for their neuroprotective effects. nih.gov

Furthermore, extracts from Withania somnifera, which contain withanolides (steroidal lactones), have demonstrated neuroprotective activity against Aβ peptide and acrolein-induced toxicity in neuronal cell lines. nih.gov This extract was also shown to decrease intracellular reactive oxygen species levels and inhibit acetylcholinesterase activity, suggesting multiple mechanisms contribute to its neuroprotective effects. nih.gov While not direct derivatives of this compound, these findings support the broader potential of natural and synthetic compounds with similar core structures in neuroprotection.

Table 3: In vitro Neuroprotective Activity of a Selected Benzopyran Derivative

| Compound | Model | Outcome | Reference |

| BN-07 | Oxygen-Glucose Deprivation (OGD) in primary neurons | Significantly improved neuron morphology and increased cell survival rate | nih.gov |

Inhibition of Specific Biological Pathways (e.g., Hypoxia-Inducible Factor-1 (HIF-1) pathway)

The hypoxia-inducible factor (HIF) pathway is a critical mediator of the cellular response to low oxygen conditions, a state known as hypoxia. nih.govsemanticscholar.org HIF is a heterodimeric transcription factor composed of an oxygen-regulated α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-1β). nih.govnih.gov Under normal oxygen levels (normoxia), HIF-α subunits are rapidly degraded. However, in hypoxic environments, often characteristic of solid tumors, HIF-α becomes stabilized, leading to the activation of genes involved in crucial cancer progression processes like cell proliferation, metastasis, and angiogenesis (the formation of new blood vessels). semanticscholar.orgnih.gov Consequently, the HIF-1 pathway has emerged as a significant target for the development of novel anti-cancer therapies. nih.govsemanticscholar.orgnih.gov

Research has identified benzopyran-based compounds as inhibitors of the HIF-1 pathway. nih.gov A notable example is KCN1, a compound featuring a 2,2-dimethyl-2H-chromene core structure, which demonstrated potent inhibition of HIF-1 activity with an IC50 value of approximately 0.6 µM in a HIF-dependent bioassay. nih.govsemanticscholar.org Further studies have explored analogues of KCN1, aiming to improve properties like water solubility while maintaining or enhancing inhibitory activity. nih.gov These investigations have led to the synthesis of a series of KCN1 analogues that incorporate a morpholine (B109124) moiety at various positions. semanticscholar.org

The mechanism of action for some of these benzopyran-based inhibitors involves the disruption of the interaction between HIF-1α and the co-activator p300, a crucial step for the transcriptional activity of HIF-1. nih.gov By interfering with this protein-protein interaction, these compounds can effectively block the downstream signaling cascade initiated by HIF-1, thereby inhibiting the adaptive responses of cancer cells to hypoxia.

Interactive Table: HIF-1 Pathway Inhibitors

| Compound | Core Structure | Key Features | Reported Activity |

|---|---|---|---|

| KCN1 | 2,2-dimethyl-2H-chromene | Arylsulfonamide | Potent HIF-1 inhibitor (IC50 ~0.6 µM) nih.govsemanticscholar.org |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For coumarins (2H-1-benzopyran-2-one) and their analogues, SAR studies have been instrumental in elucidating the structural requirements for their diverse pharmacological effects. nih.govnih.gov

The basic coumarin scaffold, a fused system of a benzene (B151609) and a pyrone ring, serves as a versatile template for chemical modification. nih.govresearchgate.net The biological activity of coumarin derivatives can be significantly influenced by the nature and position of substituents on this core structure. nih.gov

For instance, in the context of HIF-1 inhibition by benzopyran-based compounds, SAR studies have been conducted on a library of sulfonamide analogs of lead compounds. nih.gov These studies aimed to understand the critical structural features necessary for potent inhibition and to optimize physicochemical properties. The findings from such SAR analyses provide a roadmap for the rational design of future, more effective inhibitors. nih.gov

Furthermore, the synthesis of hybrid molecules, where the benzopyran-4-one nucleus is linked to other heterocyclic scaffolds like isoxazole, has been explored to study the SAR and screen for antiproliferative activity. nih.gov The nature of the linker and the substitution pattern on the benzopyran ring were found to be crucial for the observed biological effects. nih.gov

Interactive Table: Structure-Activity Relationship Insights for Benzopyran Derivatives

| Structural Modification | Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Introduction of a morpholine moiety | Various | Improved water solubility in HIF-1 inhibitors. semanticscholar.org | semanticscholar.org |

| Sulfonamide modifications | Side chain | Modulated potency and physicochemical properties of HIF-1 inhibitors. nih.gov | nih.gov |

| Presence of phenolic hydroxyl groups | Various | Influenced antioxidant and antineoplastic activities. nih.gov | nih.gov |

Computational and Theoretical Studies on 6,7 Dimethyl 2h 1 Benzopyran 2 One

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the structural and electronic properties of coumarin (B35378) derivatives like 6,7-Dimethyl-2H-1-benzopyran-2-one.

DFT calculations, particularly using methods like B3LYP with a 6-311G basis set, are employed to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.net This process of geometry optimization provides crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net For the broader class of 2H-1-benzopyran-2-ones, the benzopyran-2-one moiety is identified as a key structural feature, consisting of a benzene (B151609) ring fused to an α-pyrone ring. biointerfaceresearch.com The planarity and rigidity of this core structure, influenced by substituents, are critical for its interaction with biological targets.

DFT studies are instrumental in elucidating the electronic characteristics of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. biointerfaceresearch.com The distribution of HOMO and LUMO across the molecule reveals the regions most likely to be involved in chemical reactions. biointerfaceresearch.com For instance, in related benzopyran-2-one derivatives, the HOMO is often delocalized over the benzopyran-2-one core and certain substituents, suggesting this area is electron-rich and can donate electrons. biointerfaceresearch.com Conversely, the LUMO is also typically spread across the entire benzopyran-2-one moiety, indicating its potential to accept electrons. biointerfaceresearch.com

Other important electronic properties calculated using DFT include the electrostatic potential map, which identifies nucleophilic and electrophilic sites, and various reactivity descriptors. These computational insights are vital for predicting how the molecule will interact with other chemical species and for understanding its potential biological activities. biointerfaceresearch.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between small molecules like this compound and biological macromolecules, typically proteins.

Molecular docking studies have been performed on various benzopyran-2-one derivatives to elucidate their binding modes within the active sites of target proteins. nih.govderpharmachemica.com These simulations can identify key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues of the protein. nih.gov For example, docking studies of novel benzopyran-2-ones have suggested their potential to act as inhibitors of topoisomerase I. nih.gov In the context of other coumarin derivatives, docking has been used to understand interactions with targets like Dengue virus proteins and aromatase. derpharmachemica.comjcchems.com The insights gained from ligand-protein interaction analysis are crucial for the rational design of more potent and selective inhibitors.

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein, often expressed as a docking score or binding energy. researchgate.net This prediction helps in ranking potential drug candidates and prioritizing them for further experimental testing. For instance, in studies of other coumarin derivatives, molecular docking has been used to estimate the free energy of binding (ΔG) to target proteins. researchgate.net The accuracy of these predictions is critical for the efficiency of virtual screening campaigns aimed at discovering new bioactive compounds. jcchems.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights into the stability of the interaction and the conformational changes that may occur upon binding. researchgate.net

MD simulations can be used to study the stability of the complex formed between a benzopyran-2-one derivative and its target protein. nih.gov By analyzing parameters such as the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation period, researchers can assess whether the ligand remains stably bound within the active site. nih.gov For example, a stable RMSD for the protein-ligand complex suggests a persistent and potentially effective inhibition of the enzyme's activity. nih.gov These simulations have been applied to various coumarin derivatives to understand their interactions with targets like VEGFR-2 and tyrosinase. nih.govresearchgate.net The information gleaned from MD simulations is invaluable for refining the understanding of binding modes and for the design of next-generation inhibitors. mdpi.com

Pharmacophore Modelingugm.ac.id

Pharmacophore modeling is another crucial computational technique in drug discovery. It identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a response. These models serve as 3D queries for screening large chemical databases to find new potential drug candidates.

Pharmacophore models have been developed for various classes of 2H-1-benzopyran-2-one (coumarin) derivatives to explore their potential as anticancer agents or as inhibitors of specific enzymes. nih.gov However, based on a thorough review of available literature, no specific pharmacophore modeling studies have been published that focus on or include this compound. Consequently, there are no established pharmacophore models, detailed research findings, or associated data tables to present for this compound.

Applications of 6,7 Dimethyl 2h 1 Benzopyran 2 One in Research and Development

As a Synthetic Intermediate in Drug Development

The coumarin (B35378) nucleus, including the 6,7-dimethyl substituted variant, serves as a valuable starting material or intermediate in the synthesis of more complex molecules for pharmaceutical applications. The reactive nature of the coumarin scaffold allows for various chemical modifications, leading to the creation of novel compounds with specific therapeutic properties.

For instance, the related compound 4-Hydroxy-6,7-dimethylcoumarin (B1455747) is noted as a useful intermediate in the production of pharmaceuticals. chemimpex.com This highlights the role of the 6,7-dimethylcoumarin core as a building block for drug development. Research into creating new antibacterial agents has involved the synthesis of a series of coumarin-substituted derivatives, including those based on the 4-hydroxy- and 7-hydroxy-6,7-dimethylcoumarin structure. researchgate.net This strategy aims to develop new compounds to combat the increasing prevalence of drug-resistant bacterial strains. researchgate.net The broad biological activities of coumarins, such as anticoagulant, anti-inflammatory, and anticancer effects, make them attractive precursors for medicinal chemists designing new therapeutic agents. researchgate.net

As a Scaffold for Novel Compound Synthesis in Medicinal Chemistry

A scaffold in medicinal chemistry is a core molecular structure upon which new derivatives are built. Coumarins are recognized as valuable natural scaffolds for drug development due to their inherent biological activities and versatile chemical structure. researchgate.net The 6,7-dimethylcoumarin framework has been specifically used for this purpose.

Researchers utilize this scaffold to create hybrid molecules, aiming to enhance or combine biological properties. For example, 4-Hydroxy-6,7-dimethylcoumarin is employed as a fluorescent probe in biochemical assays, which is crucial for studying enzyme activities and other cellular processes during drug discovery. chemimpex.com Its fluorescent properties enable researchers to visualize and quantify biological interactions with high precision. chemimpex.com Furthermore, the synthesis of various derivatives through reactions like hydroxylation or the addition of other functional groups to the 6,7-dimethylcoumarin base demonstrates its role as a versatile platform for generating novel compounds with potential therapeutic applications. chemimpex.comresearchgate.net

Potential in Agrochemical Research

The search for natural and sustainable alternatives to synthetic agrochemicals has drawn attention to plant-derived compounds like coumarins. jksus.orgjksus.org Derivatives of 6,7-dimethylcoumarin have shown significant promise in protecting crops from fungal pathogens and their toxic byproducts.

Specifically, 4-hydroxy-6,7-dimethylcoumarin has demonstrated potent inhibitory effects against the production of aflatoxins B1 and B2 by the fungus Aspergillus flavus. jksus.orgjksus.org Aflatoxins are highly toxic substances that can contaminate nuts and other agricultural commodities, posing a health risk. jksus.org The structural similarity between coumarins and aflatoxin intermediates may lead to competitive inhibition of the enzymes involved in aflatoxin biosynthesis. jksus.org In addition to anti-aflatoxin activity, this compound has also shown direct antifungal properties.

Table 1: Antifungal and Anti-Aflatoxigenic Activity of a 6,7-Dimethylcoumarin Derivative

| Compound | Target Organism | Activity | Concentration | Source |

|---|---|---|---|---|

| 4-hydroxy-6,7-dimethylcoumarin | Aspergillus flavus | Inhibited AFB1 and AFB2 production | 10 µg/mL | jksus.orgjksus.org |

Beyond antifungal applications, coumarins are also explored as intermediates in the synthesis of herbicides, indicating a broader potential role for the 6,7-dimethylcoumarin structure in the development of various agrochemicals. researchgate.netchemimpex.com

Potential in Cosmetics Research

Natural compounds are increasingly sought after for use in cosmetic formulations. 6,7-Dimethylcoumarin has been identified as a natural constituent of Citrus aurantium (bitter orange), a plant genus known for its applications in the cosmetics industry. nih.gov Chemical suppliers that produce derivatives like 4-Hydroxy-6,7-dimethylcoumarin also list cosmetic raw materials among their products, suggesting its relevance to the field. buyersguidechem.com The potential use of 4-hydroxy-6,7-dimethylcoumarin in cosmetic formulations is linked to skin protection. smolecule.com

Role in Plant Defense Mechanisms and Ecological Interactions

Coumarins are secondary metabolites that plants produce, which are not essential for primary growth but play crucial roles in defense and interaction with the environment. japsonline.comresearchgate.net The presence of 6,7-Dimethyl-2H-1-benzopyran-2-one in plants is a key aspect of their natural defense strategy.

The compound has been isolated from various parts of different plants, including the fruits and roots of certain Cameroonian flora and the unripe fruits and leaves of Citrus aurantium. nih.govljmu.ac.uk The production of such compounds helps plants defend against pathogens. The demonstrated antifungal activity of a 6,7-dimethylcoumarin derivative against the plant pathogen Aspergillus flavus is a direct example of its role in ecological interactions, protecting the plant from fungal attack. jksus.orgjksus.org

Conclusion and Future Research Perspectives on 6,7 Dimethyl 2h 1 Benzopyran 2 One

Current Gaps in Knowledge

Despite the interest in coumarins, the specific body of research on 6,7-Dimethyl-2H-1-benzopyran-2-one is not as extensive as for other derivatives like esculetin (B1671247) (6,7-dihydroxycoumarin). researchgate.net A primary gap is the comprehensive understanding of its biological targets. While studies on similar coumarin (B35378) structures have revealed a wide array of activities, including antioxidant and anti-inflammatory properties, the specific molecular interactions and mechanisms of action for the 6,7-dimethyl variant remain largely uncharacterized. ontosight.aiontosight.ai

Furthermore, there is a lack of extensive structure-activity relationship (SAR) studies centered on the 6,7-dimethylcoumarin core. The influence of the methyl groups at the C6 and C7 positions on the molecule's pharmacokinetic and pharmacodynamic profiles is not fully understood. Research on other coumarins indicates that the type and location of substituents on the benzopyran-2-one nucleus are critical determinants of their biological activity. nih.gov A systematic exploration of how modifications to this specific substitution pattern affect efficacy and selectivity is needed. Another significant knowledge gap is the lack of detailed studies on its metabolic fate and potential for generating bioactive metabolites.

Emerging Research Avenues

Future research on this compound could be directed along several promising paths. One key avenue is its exploration as a scaffold for the development of novel therapeutic agents. The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry, and the unique substitution pattern of this compound could be leveraged to design new derivatives with enhanced or novel biological activities. frontiersin.org For instance, the synthesis and evaluation of a library of compounds based on the 6,7-dimethylcoumarin core could lead to the discovery of potent and selective inhibitors of specific enzymes or receptor modulators.